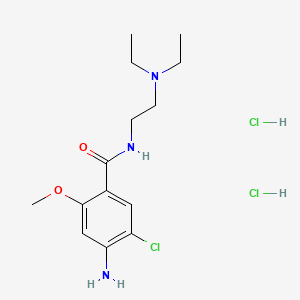

Metoclopramide dihydrochloride

Übersicht

Beschreibung

Metoclopramide dihydrochloride is a dopamine D2 antagonist used as an antiemetic . It increases muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . It is used for 4 to 12 weeks to treat heartburn caused by gastroesophageal reflux in people who have used other medications without relief . It is also used to treat gastroparesis (slow stomach emptying) in people with diabetes, which can cause heartburn and stomach discomfort after meals .

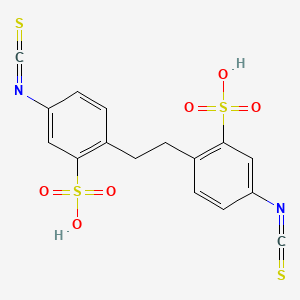

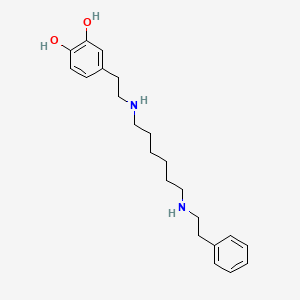

Molecular Structure Analysis

The molecular formula of Metoclopramide dihydrochloride is C14H22ClN3O2 . Its average mass is 299.796 Da and its monoisotopic mass is 299.140045 Da . The structure of Metoclopramide dihydrochloride can be viewed using Java or Javascript .

Chemical Reactions Analysis

Metoclopramide is hydrophobic and basic in nature. It has two ionizable basic groups - aniline fragment and secondary amine . The method for its analysis can be used for analysis of hydrophobic basic compounds in reversed-phase cation-exchange mode .

Physical And Chemical Properties Analysis

Metoclopramide dihydrochloride is a solid substance . Its exact melting point is not determined . The chemical formula is C14H22ClN3O2 and the molecular weight is 299.796 g/mol .

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Applications : Metoclopramide is widely used for treating gastrointestinal symptoms, particularly gastro-oesophageal reflux and gastric stasis. It is effective in managing nausea and vomiting, often used in conjunction with cytotoxic agents for emesis relief (Desmond & Watson, 1986).

Dopamine Receptor Antagonism and Extrapyramidal Reactions : As a dopamine receptor antagonist, metoclopramide has been associated with extrapyramidal reactions such as tardive dyskinesia, particularly with long-term or high-dose use. These side effects are a significant concern in its clinical use (Rao & Camilleri, 2010).

Rare Adverse Effects : Although generally safe, metoclopramide can cause rare side effects like nystagmus, a condition characterized by rapid involuntary movements of the eyes (Khan, 2018).

Use in Pediatrics : Metoclopramide is also used in the pediatric population for conditions like gastroesophageal reflux disease. However, cases of toxicity, such as extrapyramidal effects, have been reported, necessitating caution in this demographic (Batts & Munter, 1998).

Effects on Cerebral Blood Flow : Studies have investigated the effects of metoclopramide on brain metabolism, including its impact on resting cerebral blood flow and functional connectivity, revealing its broader implications in neuropharmacology (Fernández-Seara et al., 2011).

Risk of Tardive Dyskinesia : There is a recognized risk of developing tardive dyskinesia with the use of metoclopramide, especially with prolonged usage, which is an important consideration in its clinical application (Al-Saffar et al., 2019).

Pharmacological Properties and Clinical Use : The pharmacological properties of metoclopramide, including its effects on gastrointestinal smooth muscle and dopamine antagonism, underpin its varied clinical applications. However, adverse effects like extrapyramidal symptoms need to be considered (Albibi & McCallum, 1983).

Safety And Hazards

Metoclopramide dihydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2.2ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDSFRJRMUHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364-62-5 (Parent) | |

| Record name | Metoclopramide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180434 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoclopramide dihydrochloride | |

CAS RN |

2576-84-3 | |

| Record name | Metoclopramide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNA80E9TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

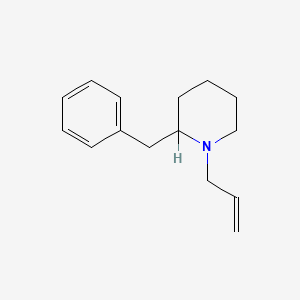

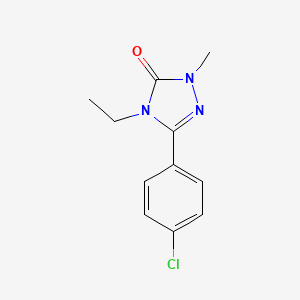

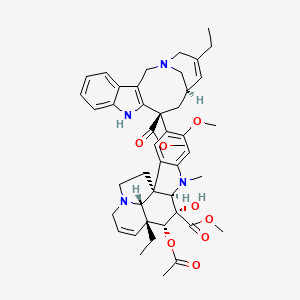

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.